(beta)-Apo-oxytetracycline

Antimicrobial resistance Impurity profiling Veterinary medicine

β-Apo-oxytetracycline (CAS 18751-99-0) is the official Ph. Eur. oxytetracycline-related compound E — an irreplaceable impurity reference standard for pharmaceutical QC, forced degradation studies, and environmental fate monitoring. Unlike 4-epi-oxytetracycline or α-apo-oxytetracycline, it exhibits uniquely attenuated antibacterial potency (relative potency 0.1 vs. parent), a 270-day soil half-life (vs. 2 days for oxytetracycline), and distinct chromatographic retention. Substitution invalidates analytical results and compromises regulatory compliance. Procure ≥98% purity for accurate quantification.

Molecular Formula C22H22N2O8
Molecular Weight 442.4 g/mol
Cat. No. B12384582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(beta)-Apo-oxytetracycline
Molecular FormulaC22H22N2O8
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O
InChIInChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15+,18+,20?/m0/s1
InChIKeyDRKMHDAKULCOKQ-VUPCMTQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





β-Apo-Oxytetracycline: A Critical Impurity Standard for Oxytetracycline Quality Control and Stability Studies


β-Apo-oxytetracycline (β-apo-OTC, CAS 18751-99-0, C22H22N2O8, MW 442.42) is a primary acid-catalyzed degradation product of the broad-spectrum antibiotic oxytetracycline [1]. It is formed via the internal cyclisation of anhydrooxytetracycline, which leads to cleavage of the C12-C12a bond, generating both α- and β-apo-isomers . Recognized by the European Pharmacopoeia (Ph. Eur.) as oxytetracycline-related compound E, it is a potential impurity in commercial oxytetracycline preparations [2]. As a stable antimicrobial intermediate with a distinct toxicological and potency profile compared to its parent, β-apo-oxytetracycline serves as an essential reference standard for pharmaceutical analysis, stability monitoring, and environmental fate studies.

Why Generic Substitution Fails: β-Apo-Oxytetracycline Possesses a Unique Physicochemical and Toxicological Profile Requiring Specific Analytical Standards


In-class compounds and alternative degradation products cannot be generically substituted for β-apo-oxytetracycline due to its unique profile as an impurity. While it shares a core structure with other tetracyclines, it exhibits a distinct combination of sharply reduced antibacterial potency (relative potency of just 0.1 versus oxytetracycline ), dramatically different environmental persistence (a half-life of 270 days in soil, vastly exceeding the 2-day half-life of its parent [1]), and a unique chromatographic retention behavior essential for proper analytical separation [2]. Substituting another oxytetracycline impurity, such as the epimer 4-epi-oxytetracycline or the isomer α-apo-oxytetracycline, would invalidate analytical results, compromise regulatory compliance, and lead to an inaccurate assessment of product stability or environmental risk. The evidence below demonstrates the specific, quantifiable differentiators that mandate its use as a dedicated reference standard.

Quantitative Differentiation of β-Apo-Oxytetracycline vs. Oxytetracycline and Related Analogs


Antibacterial Potency: β-Apo-Oxytetracycline Exhibits a 90% Reduction in Activity Compared to Oxytetracycline

β-Apo-oxytetracycline is an impurity with significantly reduced antibacterial activity. It has a relative potency of 0.1 compared with oxytetracycline for inhibiting the growth of aerobic sludge bacteria . Against tetracycline-sensitive strains of Pseudomonas, its MIC50 value is 32 mg/L, while for sensitive strains of Agrobacterium, Moraxella, and Bacillus, MIC50 values are >32 mg/L . This contrasts sharply with the parent compound's activity.

Antimicrobial resistance Impurity profiling Veterinary medicine

Environmental Persistence: β-Apo-Oxytetracycline Half-Life is 135-Fold Longer Than the Epimer 4-Epi-Oxytetracycline

The environmental persistence of β-apo-oxytetracycline is dramatically higher than its parent compound and other major degradation products. In soil interstitial water, its half-life (T1/2) is 270 days, compared to a T1/2 of 2 days for both oxytetracycline and the epimer 4-epi-oxytetracycline [1]. This extreme persistence means β-apo-OTC remains in the environment for a much longer duration. In river sediments, its mean concentration was 20.8 ± 7.8 mg/kg, with a ratio to parent oxytetracycline of approximately 0.11, nearly twice the ratio observed for α-apo-OTC (0.058) and 4-epi-oxytetracycline (0.061) [2].

Environmental fate Persistence Soil chemistry Ecotoxicology

Toxicological Profile: β-Apo-Oxytetracycline Induces Measurable Hepatic and Renal Toxicity in a 90-Day Rodent Model

β-Apo-oxytetracycline exhibits a distinct toxicological profile that warrants its separate quantification. In a 90-day study, male rats receiving an oral dose of 10 mg/kg body weight/day of β-apo-OTC exhibited liver and kidney tissue damage, including degeneration and necrosis of hepatocytes [1]. This toxicity data is specific to β-apo-OTC as a distinct degradation product, emphasizing the need to differentiate it from the parent oxytetracycline and other impurities in residue analysis. The formation of β-apo-OTC in thermally treated meat was quantified at 0.7 to 1.2% of the initial oxytetracycline content [1].

Toxicology Food safety Veterinary drug residues

Analytical Behavior: LC-MS/MS Quantification of β-Apo-Oxytetracycline is Less Accurate than Other Oxytetracycline Impurities

In a validated LC-MS/MS method for quantifying oxytetracycline and its impurities, the analysis of β-apo-oxytetracycline (β-AOTC) presented unique challenges. While acceptable calibration curves were obtained for OTC, tetracycline (TC), 4-epi-oxytetracycline (EOTC), and 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), the correlations for both α-AOTC and β-AOTC were less accurate. This resulted in higher limits of quantification (LOQ) and limits of detection (LOD) relative to the other compounds [1]. The intraday and interday accuracy for all compounds varied from 90 to 112%, and precision was lower than 7.1% [1].

Analytical chemistry Method validation LC-MS/MS Pharmaceutical analysis

Isomeric Differentiation: β-Apo-Oxytetracycline is Chromatographically Resolvable from α-Apo-Oxytetracycline

β-apo-oxytetracycline is chemically distinct from its isomer, α-apo-oxytetracycline, and they can be baseline-separated using HPLC. In an LC-MS-MS method using an XTerra column, β-apo-OTC exhibited a retention time (tR) of 18.4 minutes, while α-apo-OTC had a tR of 11.4 minutes [1]. This significant difference in chromatographic behavior necessitates the use of a specific standard for each isomer. Furthermore, in environmental samples, the β-apo-OTC isomer accumulates to a greater extent, with a ratio to parent OTC in river sediments (0.11) being nearly double that of α-apo-OTC (0.058) [2].

Chromatography Isomer separation Impurity profiling

Mechanistic Differentiation: β-Apo-Oxytetracycline Induces Efflux but Lacks Antibacterial Activity

β-Apo-oxytetracycline exhibits a unique interaction with bacterial cells distinct from its parent. While it has very little antibacterial activity itself, it induces a decreased absorption of oxytetracycline in Escherichia coli bearing transferable resistance factors [1]. This suggests that β-apo-OTC may interact with bacterial efflux or uptake mechanisms without inhibiting protein synthesis. In contrast, 4-epi-oxytetracycline was found to have competing properties with oxytetracycline at the stage of cell membrane penetration but also did not suppress polyphenylalanine synthesis [2].

Antimicrobial resistance Efflux pump Mechanism of action

Key Application Scenarios for β-Apo-Oxytetracycline in Scientific and Industrial Workflows


Pharmaceutical Quality Control: Quantifying Oxytetracycline Impurities in Drug Substances and Finished Products

Procurement of a high-purity β-apo-oxytetracycline standard is essential for pharmaceutical QC laboratories. As a named impurity in the European Pharmacopoeia, its accurate quantification is required to ensure drug product safety and compliance with regulatory specifications . The validated LC-MS/MS methods using this standard enable precise determination of this impurity at levels mandated by pharmacopoeias, ensuring batch-to-batch consistency and patient safety [1].

Stability Studies: Monitoring the Degradation Pathway of Oxytetracycline Formulations

β-Apo-oxytetracycline is a key marker in forced degradation and stability studies of oxytetracycline products. Its formation is less influenced by pH but accelerates with increasing temperature, making it a critical indicator of thermal degradation . The standard is used to monitor the specific degradation pathway under various storage conditions (e.g., ICH guidelines), providing quantitative data on the formation of this impurity over time to establish shelf-life and storage recommendations .

Environmental Monitoring: Tracking the Fate and Persistence of Oxytetracycline Residues

Given its extraordinary environmental persistence (half-life of 270 days in soil interstitial water [1]) and tendency to accumulate in sediments [2], a dedicated β-apo-oxytetracycline standard is a critical tool for environmental chemists. It is used to develop and validate analytical methods (e.g., LC-MS/MS) for detecting and quantifying this persistent residue in complex matrices like soil, manure, and river water, thereby enabling accurate environmental risk assessments of veterinary antibiotic use [2].

Toxicology and Food Safety Research: Assessing the Risk of Oxytetracycline Degradation Products

Researchers in food safety and toxicology utilize β-apo-oxytetracycline to study the potential health risks associated with antibiotic residues in food. The compound has been shown to form at levels of 0.7-1.2% during the cooking of OTC-containing meat [3]. Furthermore, its documented capacity to induce liver and kidney damage in a 90-day rodent study at 10 mg/kg/day [3] underscores the need for a specific analytical standard to quantify its presence in the food supply and conduct thorough toxicological risk assessments.

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